molecular formula C21H38O4 B1670268 Deprostil CAS No. 33813-84-2

Deprostil

Cat. No.: B1670268
CAS No.: 33813-84-2
M. Wt: 354.5 g/mol
InChI Key: JERCJPRNXXOPNI-FYQIFJIOSA-N
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Description

Deprostil is a chemical compound with the molecular formula C21H38O4. It is known for its potential therapeutic applications, particularly as an anti-ulcer agent. This compound is a racemate, meaning it consists of equal parts of two enantiomers, which are molecules that are mirror images of each other .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deprostil involves several steps, starting from the appropriate precursors. The key steps include the formation of the cyclopentane ring and the introduction of the hydroxy and oxo functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Deprostil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into alcohols or alkanes.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but often involve the use of acids or bases as catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Deprostil has a wide range of scientific research applications:

Mechanism of Action

Deprostil exerts its effects by interacting with specific molecular targets in the body. It is believed to act on the gastric mucosa, reducing acid secretion and promoting the production of protective mucus. The exact molecular pathways involved include the modulation of prostaglandin receptors, which play a crucial role in maintaining the integrity of the gastric lining .

Comparison with Similar Compounds

    Misoprostol: Another prostaglandin analog used to reduce gastric acid secretion.

    Treprostinil: A vasodilator used in the treatment of pulmonary arterial hypertension.

Comparison: Deprostil is unique in its specific application as an anti-ulcer agent, whereas Misoprostol and Treprostinil have broader therapeutic uses. This compound’s stereochemistry and specific functional groups contribute to its distinct pharmacological profile .

Properties

IUPAC Name

7-[(1R,2S)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h17-18,25H,3-16H2,1-2H3,(H,23,24)/t17-,18-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERCJPRNXXOPNI-FYQIFJIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(CCC1CCC(=O)C1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(C)(CC[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043355
Record name Deprostil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33813-84-2
Record name Deprostil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033813842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deprostil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEPROSTIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J651EHI78N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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